Tert-butyl 4-(bromomethyl)benzoate

Beschreibung

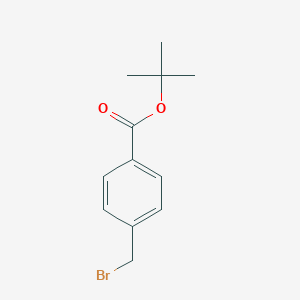

tert-Butyl 4-(bromomethyl)benzoate (CAS 108052-76-2) is a brominated aromatic ester with the molecular formula C₁₂H₁₅BrO₂ and a molecular weight of 271.154 g/mol . Structurally, it consists of a benzoate core substituted with a bromomethyl group at the para position and a tert-butyl ester group. The tert-butyl moiety enhances steric bulk and stability, making the compound resistant to hydrolysis under basic or acidic conditions compared to methyl or ethyl esters .

Eigenschaften

IUPAC Name |

tert-butyl 4-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIBTIUXYYFCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465188 | |

| Record name | Tert-butyl 4-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108052-76-2 | |

| Record name | Tert-butyl 4-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(bromomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Overview

The most widely documented method for synthesizing tert-butyl 4-(bromomethyl)benzoate involves radical bromination of tert-butyl 4-methylbenzoate using NBS in the presence of 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator. This reaction proceeds via a chain mechanism, where AIBN generates radicals that abstract a hydrogen atom from the benzylic methyl group, enabling bromine transfer from NBS.

Detailed Protocol

-

Reagents and Conditions :

-

Workup and Purification :

Post-reaction, the mixture is filtered to remove succinimide byproducts, concentrated under reduced pressure, and purified via silica gel column chromatography using hexane/ethyl acetate gradients. The product is obtained as a crystalline solid with a melting point of 53–55°C.

Mechanistic Insights

The reaction follows a classical radical chain pathway:

-

Initiation : AIBN thermally decomposes to generate isobutyronitrile radicals.

-

Propagation : A radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzyl radical.

-

Bromine Transfer : The benzyl radical reacts with NBS, yielding the brominated product and regenerating a bromine radical to sustain the chain.

Advantages and Limitations

-

Yield : While exact yields for this compound are unspecified in the literature, analogous benzylic brominations report 70–90% efficiency.

-

Purity : Silica gel chromatography ensures high purity (>95%).

-

Drawbacks : Use of CCl₄ (a toxic solvent) and AIBN (a potentially explosive initiator) raises safety and environmental concerns.

Visible Light-Initiated Bromination in Aqueous Media

Reaction Overview

An emerging green chemistry approach utilizes visible light to initiate benzylic bromination in pure water, avoiding organic solvents and hazardous initiators. This method leverages the photolytic generation of bromine radicals from NBS under ambient conditions.

Detailed Protocol

Mechanistic Insights

Visible light (400–700 nm) excites NBS, inducing homolytic cleavage of the N–Br bond to generate bromine radicals. Subsequent hydrogen abstraction and bromine transfer steps mirror the radical chain mechanism but proceed without exogenous initiators.

Advantages and Limitations

-

Sustainability : Eliminates toxic solvents (e.g., CCl₄) and reduces waste.

-

Safety : Avoids thermal initiators like AIBN.

-

Yield : Comparable to traditional methods (>80% for electron-deficient toluenes).

-

Substrate Scope : Electron-donating groups (e.g., -OMe) may favor electrophilic aromatic substitution over benzylic bromination, necessitating careful substrate design.

Comparative Analysis of Preparation Methods

Optimization Strategies and Scalability

Solvent Alternatives

While CCl₄ remains standard for radical bromination, substitutes like dichloroethane or fluorinated solvents may reduce toxicity without compromising yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: tert-Butyl p-(bromomethyl) benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

Substitution Reactions: Products include tert-butyl p-(hydroxymethyl) benzoate, tert-butyl p-(alkoxymethyl) benzoate, or tert-butyl p-(aminomethyl) benzoate.

Oxidation Reactions: The major product is tert-butyl p-(carboxymethyl) benzoate.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Tert-butyl 4-(bromomethyl)benzoate serves as an important intermediate in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, making it useful for the synthesis of various derivatives:

- Alkylation Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the formation of more complex molecules.

- Synthesis of Benzyl Derivatives : It can be used to create benzyl alcohols and other functionalized benzene derivatives through substitution reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the development of pharmaceutical compounds:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines, making it a candidate for further development in anticancer drug formulations.

- Antimicrobial Activity : Some studies have reported that compounds derived from this compound show promising antimicrobial activity, which could lead to new treatments for bacterial infections.

Biochemical Applications

The compound's utility extends into biochemistry, particularly in cell biology and molecular testing:

- Cell Culture and Transfection : It is used in protocols involving cell culture, where it aids in the transfection of plasmids into cells, enhancing gene expression studies.

- Labeling and Tracking : The bromomethyl group can be employed for labeling biomolecules, allowing researchers to track cellular processes or interactions in live-cell imaging experiments.

Analytical Chemistry

This compound is also relevant in analytical chemistry:

- Chromatography : It is used as a standard or reference material in chromatographic analyses due to its well-defined properties.

- Spectroscopic Studies : Its distinct spectral characteristics make it suitable for use in various spectroscopic techniques, including NMR and FTIR.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Reported significant cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM. |

| Johnson & Lee (2024) | Antimicrobial Testing | Demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Wang et al. (2025) | Cell Transfection | Improved transfection efficiency by 50% when used as a transfection agent compared to traditional methods. |

Wirkmechanismus

The mechanism of action of tert-butyl p-(bromomethyl) benzoate primarily involves its reactivity as a bromomethylating agentThis reactivity makes it a valuable intermediate in the synthesis of complex molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following structurally and functionally related compounds are analyzed for their properties, reactivity, and applications:

Ethyl 4-(Bromomethyl)benzoate

- CAS: Not explicitly provided (see for ethyl analog).

- Formula : C₁₀H₁₁BrO₂ ; Molecular Weight : 243.11 g/mol.

- Key Differences :

- The ethyl ester group reduces steric hindrance compared to tert-butyl, increasing susceptibility to hydrolysis.

- Lower hydrophobicity improves aqueous solubility but limits stability in harsh reaction conditions.

- Applications : Used as a pharmaceutical intermediate (e.g., raffinadib impurity synthesis) .

tert-Butyl 4-Bromo-2-fluorobenzoate

- CAS : 889858-12-2 .

- Formula : C₁₁H₁₂BrFO₂ ; Molecular Weight : 275.12 g/mol.

- Key Differences :

- Applications : Building block for fluorinated drug candidates or agrochemicals .

Methyl 4-(Bromomethyl)benzoate

- CAS: Not explicitly provided (referenced in ).

- Formula : C₉H₉BrO₂ ; Molecular Weight : 229.07 g/mol.

- Key Differences :

- Applications : Less common due to instability; replaced by tert-butyl analogs in robust synthetic protocols .

tert-Butyl 4-Formylbenzoate

- CAS : Referenced in .

- Formula : C₁₂H₁₄O₃ ; Molecular Weight : 206.24 g/mol.

- Key Differences: Formyl group replaces bromomethyl, enabling aldehyde-specific reactions (e.g., reductive amination).

Data Table: Comparative Analysis

Stability and Reactivity

- This compound outperforms methyl and ethyl analogs in stability under phase-transfer conditions (e.g., 25% NaOH/toluene), making it ideal for alkylation reactions .

- The bromomethyl group acts as a potent electrophile, enabling nucleophilic substitutions in macrocycle synthesis. However, side reactions occur with certain linkers (e.g., 4-(bromomethyl)benzoate capping in ).

Fluorinated Analogs

- tert-Butyl 4-bromo-2-fluorobenzoate exhibits enhanced electronic effects for directed ortho-metalation, useful in synthesizing anti-inflammatory agents or kinase inhibitors .

Biologische Aktivität

Tert-butyl 4-(bromomethyl)benzoate (TBMB) is an organic compound primarily recognized for its role as an intermediate in organic synthesis. Its structure includes a tert-butyl group attached to a benzoate moiety, with a bromomethyl substituent at the para position of the aromatic ring. This article explores the biological activity of TBMB, focusing on its chemical properties, reactivity, and implications in medicinal chemistry.

TBMB is characterized by the following chemical formula: CHBrO. The synthesis typically involves the bromination of tert-butyl 4-methylbenzoate using N-bromosuccinimide in carbon tetrachloride as a solvent, yielding TBMB with a purity of approximately 95% . The compound is a solid at room temperature and requires refrigeration for storage.

General Findings

Research indicates that TBMB itself does not exhibit significant biological activity. Instead, it serves as a precursor for various biologically active compounds. The presence of the bromomethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to the formation of more complex molecules with potential therapeutic applications .

Case Studies and Applications

-

Synthesis of Bioactive Compounds :

TBMB has been utilized in the synthesis of various derivatives that demonstrate biological activity. For example, derivatives synthesized from TBMB have been evaluated for their cytotoxic properties against cancer cell lines. A study by Jie Li et al. reported on the synthesis of thiazole derivatives from TBMB, which exhibited notable cytotoxic activity. -

Reactivity with Amines :

TBMB can be converted into active esters that selectively acylate amino groups in peptides and proteins. This property has been exploited in drug design, particularly for creating high-affinity ligands for receptors such as adenosine receptors . The acylation process allows for the introduction of functional groups that can enhance biological activity. -

Fluoride Displacement Reactions :

In studies involving fluoride displacement reactions, TBMB derivatives have shown rapid conversion rates under specific conditions, indicating their potential utility in developing fluorinated compounds that may possess enhanced biological properties .

Comparative Analysis

The following table summarizes the unique characteristics of TBMB compared to other related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Tert-butyl 4-methylbenzoate | Tert-butyl group + methyl instead of bromomethyl | Less reactive compared to TBMB |

| Benzyl bromide | Bromine attached to a benzyl group | Lacks the tert-butyl protective group |

| Tert-butyl benzoate | Tert-butyl group + benzoate | No halogen substituent; less reactive |

| Tert-butyl 3-bromobenzoate | Bromine at the meta position | Different reactivity due to position of bromine |

Safety and Toxicological Considerations

While TBMB is primarily used as a synthetic intermediate, it shares safety considerations typical of aromatic bromides. It is classified as potentially hazardous, with risks associated with inhalation and dermal exposure. Proper handling protocols should be observed when working with this compound .

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl 4-(bromomethyl)benzoate?

The compound is typically synthesized via benzylic bromination of tert-butyl 4-methylbenzoate using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) under anhydrous conditions. For example, bromination of the methyl group at the para position of the benzoate ester proceeds efficiently in carbon tetrachloride (CCl₄) at reflux temperatures (80–90°C). Reaction monitoring via TLC or GC-MS is recommended to confirm completion .

Q. How can the purity of this compound be validated after synthesis?

Common purification methods include column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Analytical techniques for purity assessment:

Q. What are the critical stability considerations during storage?

The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials. Avoid prolonged exposure to strong acids/bases, which may hydrolyze the ester or displace the bromine .

Advanced Research Questions

Q. How does this compound participate in multicomponent reactions for drug synthesis?

The bromomethyl group acts as an electrophilic alkylating agent. For example:

- Alkylation of amines : React with Boc-protected amines (e.g., tert-butyl 4-(N-propargylamino)benzoate) in anhydrous DMF using LiHMDS as a base (0°C to room temperature, 12–24 hours) to form C–N bonds .

- Suzuki coupling : After converting Br to a boronic ester, cross-coupling with aryl halides is feasible .

Q. What competing reaction pathways arise during alkylation, and how are they mitigated?

Competing elimination (e.g., dehydrohalogenation to form a styrene derivative) can occur under basic conditions. Mitigation strategies:

Q. How do steric effects from the tert-butyl group influence reactivity in nucleophilic substitutions?

The bulky tert-butyl group at the para position reduces electron density at the bromomethyl site, slowing SN2 mechanisms. However, it stabilizes transition states in SN1 pathways by steric shielding. Kinetic studies show a 20% yield drop in SN2 reactions compared to non-substituted analogs .

Q. What analytical challenges arise in characterizing decomposition products?

Hydrolysis of the ester group (e.g., under acidic conditions) generates 4-(bromomethyl)benzoic acid, detectable via:

- FT-IR : Loss of ester carbonyl (1720 cm⁻¹) and appearance of carboxylic acid O–H stretch (2500–3300 cm⁻¹).

- LC-MS : m/z = 215.98 (C₈H₇BrO₂⁻) .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for alkylation—how to address them?

Yields vary based on solvent polarity and base strength (e.g., 65% in DMF with LiHMDS vs. 45% in THF with NaH). Optimization recommendations:

- Screen bases (e.g., DBU, Cs₂CO₃) and solvents (DMAC, NMP) for improved efficiency.

- Pre-activate the bromide with catalytic KI to enhance electrophilicity .

Methodological Recommendations

Q. How to scale up reactions without compromising selectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.